Methyl 3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylate dihydrochloride
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Overview
Description
Methyl 3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylate dihydrochloride is a chemical compound with significant importance in various fields of scientific research It is a derivative of tetrahydroquinoline, a structure commonly found in many natural products and therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylate dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 1,2,3,4-tetrahydroquinoline.
Esterification: The carboxylate group is introduced via esterification reactions using appropriate reagents and catalysts.
Hydrochloride Formation: Finally, the dihydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis in multiple steps.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.
Major Products Formed
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: Compounds with different functional groups replacing the amino or ester groups.
Scientific Research Applications
Methyl 3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylate dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolism.
Comparison with Similar Compounds
Similar Compounds
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: A closely related compound with similar structural features.
1,2,3,4-Tetrahydroisoquinoline: Another derivative with a similar core structure but different functional groups.
Uniqueness
Methyl 3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylate dihydrochloride is unique due to the presence of both amino and ester groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Biological Activity
Methyl 3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylate dihydrochloride (MTHQC) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
MTHQC is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities. Its chemical formula is C11H14N2O2 with a molecular weight of approximately 218.24 g/mol. The compound features a tetrahydroquinoline core with an amino group and a carboxylate ester, which are crucial for its biological interactions.
1. Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of MTHQC and related compounds. Tetrahydroquinoline derivatives have been shown to exhibit significant antioxidant activity, which helps in mitigating oxidative stress in neuronal cells. For instance, MTHQC has demonstrated the ability to scavenge free radicals and reduce neuronal cell death in models of neurodegenerative diseases .
2. Antimicrobial Activity
MTHQC has also been evaluated for its antimicrobial properties. In vitro studies indicate that it possesses activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism appears to involve inhibition of bacterial cell wall synthesis, similar to other tetrahydroquinoline derivatives .
3. Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects by modulating cytokine production and inhibiting pro-inflammatory pathways. This is particularly relevant in conditions like arthritis and other inflammatory diseases where MTHQC could potentially serve as a therapeutic agent .
Structure-Activity Relationship (SAR)
Understanding the SAR of MTHQC is crucial for optimizing its biological activity. The presence of the amino group at the 3-position and the carboxylate moiety significantly influence its efficacy. Research indicates that modifications to these functional groups can enhance potency against specific targets while reducing toxicity .
Case Studies
Several case studies have reported on the efficacy of MTHQC in various biological assays:
- Neuroprotection in Parkinson's Disease Models : In a study involving MPTP-induced neurotoxicity in mice, MTHQC administration resulted in reduced motor deficits and preservation of dopaminergic neurons compared to control groups .
- Antibacterial Activity : A series of tests against Mycobacterium tuberculosis showed that MTHQC had moderate inhibitory effects on bacterial growth, suggesting potential as an adjunct therapy in tuberculosis treatment .
Research Findings
Properties
Molecular Formula |
C11H16Cl2N2O2 |
---|---|
Molecular Weight |
279.16 g/mol |
IUPAC Name |
methyl 3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylate;dihydrochloride |
InChI |
InChI=1S/C11H14N2O2.2ClH/c1-15-11(14)7-2-3-10-8(4-7)5-9(12)6-13-10;;/h2-4,9,13H,5-6,12H2,1H3;2*1H |
InChI Key |
HMFIRHZDCKXFEW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NCC(C2)N.Cl.Cl |
Origin of Product |
United States |
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